

# CCT128930: A Technical Guide to its Kinase Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of **CCT128930**, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

## Executive Summary

**CCT128930** is a pyrrolopyrimidine-based compound identified as a highly potent inhibitor of AKT2, with an IC<sub>50</sub> of 6 nM.[1][2][3][4][5][6] Its development was driven by the need for selective inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. **CCT128930** exhibits significant selectivity for AKT over other closely related kinases, a feature achieved by targeting a single amino acid difference in the kinase domain.[7][8] This guide delves into the specifics of this selectivity, providing quantitative data and the methodologies used to determine it.

## Kinase Selectivity Profile of CCT128930

The selectivity of **CCT128930** has been primarily characterized through in vitro kinase assays against a panel of kinases. The most potent inhibition is observed against AKT2.

## Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CCT128930** against its primary target and other key kinases.

| Kinase | IC50 (nM) | Fold Selectivity vs. AKT2 |
|--------|-----------|---------------------------|
| AKT2   | 6         | 1                         |
| p70S6K | 120       | 20                        |
| PKA    | 168       | 28                        |

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[9\]](#)

In a broader screening against a panel of 47 different human kinases at a concentration of 10  $\mu$ M, **CCT128930** demonstrated minimal cross-reactivity.[\[10\]](#) However, significant inhibition (less than 25% activity remaining) was observed for CHK2 and the AGC kinases p70S6K, PKA, and Rock-II.[\[10\]](#)

## Experimental Protocols

The determination of the kinase selectivity profile of **CCT128930** involves biochemical assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor. Below is a representative protocol for such an assay.

### In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This method is a common and robust way to determine the potency of kinase inhibitors.

Objective: To measure the IC50 of **CCT128930** against a panel of protein kinases.

Materials:

- Purified recombinant kinases
- Specific peptide substrates for each kinase
- **CCT128930** (dissolved in DMSO)

- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 1.2 mM DTT)
- [ $\gamma$ -<sup>33</sup>P]ATP
- ATP (at a concentration equivalent to the Km for each kinase)
- 96-well polypropylene plates
- 96-well filter plates
- Phosphoric acid (H<sub>3</sub>PO<sub>4</sub>)
- Scintillation cocktail
- Scintillation counter

**Procedure:**

- Compound Preparation: Prepare a serial dilution of **CCT128930** in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- Reaction Setup: In a 96-well polypropylene plate, add the following components in order:
  - 20  $\mu$ l of kinase reaction buffer
  - 10  $\mu$ l of the specific peptide substrate
  - 10  $\mu$ l of the purified kinase
  - 5  $\mu$ l of the diluted **CCT128930** or DMSO (for control)
- Initiation of Reaction: Start the kinase reaction by adding 5  $\mu$ l of a mixture of ATP and [ $\gamma$ -<sup>33</sup>P]ATP. The final ATP concentration should be at the apparent Km for each respective kinase.
- Incubation: Incubate the reaction mixture for a predetermined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

- Termination of Reaction: Stop the reaction by adding 20  $\mu$ l of phosphoric acid.
- Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated substrate.
- Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP.
- Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and quantify the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of **CCT128930** relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

## Signaling Pathway and Experimental Workflow

### The PI3K/AKT Signaling Pathway

**CCT128930** targets AKT, a central node in the PI3K/AKT signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT128930: A Technical Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683974#cct128930-selectivity-profile-against-other-kinases>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)